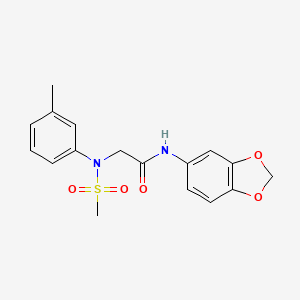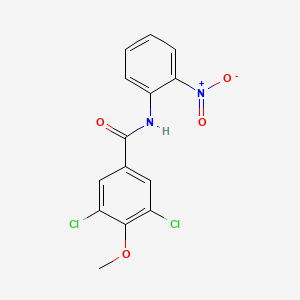
N~1~-1,3-benzodioxol-5-yl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-1,3-benzodioxol-5-yl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is a member of the amphetamine class of drugs and is commonly referred to as ecstasy or Molly. The drug has been used recreationally for its euphoric effects, but it has also been studied for its potential therapeutic benefits.
Mecanismo De Acción
N~1~-1,3-benzodioxol-5-yl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotions, and social behavior. This compound also affects the release of oxytocin, a hormone that is associated with bonding and social attachment.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. In the brain, this compound can cause changes in neurotransmitter levels and may lead to long-term changes in brain function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-1,3-benzodioxol-5-yl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been used in laboratory settings to study its effects on the brain and behavior. The drug has been shown to increase social behavior in animals and may be useful in studying the neural mechanisms underlying social behavior. However, the use of this compound in laboratory settings is limited by its potential for abuse and the ethical considerations involved in using a recreational drug in experiments.
Direcciones Futuras
There are several areas of research that could benefit from further study of N~1~-1,3-benzodioxol-5-yl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. These include:
1. Clinical trials of this compound-assisted therapy for PTSD, anxiety, and depression.
2. Studies of the long-term effects of this compound use on brain function and behavior.
3. Investigations into the potential therapeutic benefits of this compound for other mental health conditions, such as addiction and autism.
4. Development of new treatments based on the mechanisms of action of this compound, such as drugs that increase oxytocin levels.
Conclusion:
This compound is a synthetic drug that has gained popularity in recent years for its psychoactive effects. The drug has been studied for its potential therapeutic benefits, particularly in treating PTSD, anxiety, and depression. This compound works by increasing neurotransmitter levels in the brain and affecting social behavior. While there are limitations to its use in laboratory settings, further research into the potential therapeutic benefits of this compound could lead to new treatments for mental health conditions.
Aplicaciones Científicas De Investigación
N~1~-1,3-benzodioxol-5-yl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic benefits in treating a range of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. The drug has been shown to increase feelings of empathy and connection with others, which may be beneficial in therapy settings. This compound-assisted therapy has shown promising results in early clinical trials, but more research is needed to fully understand its potential benefits and risks.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-methyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-12-4-3-5-14(8-12)19(25(2,21)22)10-17(20)18-13-6-7-15-16(9-13)24-11-23-15/h3-9H,10-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESYOHAKFZRMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3929688.png)
![4-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929696.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B3929700.png)
![4-nitro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3929708.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3929719.png)
![{4-[(2-thienylacetyl)amino]phenoxy}acetic acid](/img/structure/B3929728.png)

![4-(benzyloxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3929750.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B3929761.png)
![N~1~-cyclopropyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3929764.png)
![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3929769.png)
![2-bromo-N-{[(4-sec-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3929779.png)
![2-(benzylthio)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B3929793.png)
